4-(2-Chloro-5-pyridylmethyloxy)aniline
Description
4-(2-Chloro-5-pyridylmethyloxy)aniline is an aniline derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and a methyloxy-aniline moiety at the 5-position. The molecular formula is inferred as C₁₂H₁₀ClN₂O, with a molecular weight of ~233.5 g/mol.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-[(6-chloropyridin-3-yl)methoxy]aniline |
InChI |
InChI=1S/C12H11ClN2O/c13-12-6-1-9(7-15-12)8-16-11-4-2-10(14)3-5-11/h1-7H,8,14H2 |
InChI Key |
NLYRPELHYCCULX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
- Electron-Withdrawing vs. Donating Groups: The chloro and pyridine groups in the target compound reduce electron density on the aromatic ring, favoring electrophilic substitution at specific positions. In contrast, methoxy in 4-(5-chloro-2-methoxy-phenoxy)-aniline () donates electrons, increasing reactivity toward electrophiles. The trifluoromethyl group in 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline () enhances lipophilicity and metabolic stability, a common feature in drug design.
- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to the methods for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (), which uses pyrimidine-aniline coupling. 4-(5-chloro-2-methoxy-phenoxy)-aniline () is synthesized via nitro-phenoxy intermediates, highlighting divergent pathways for introducing substituents.
- Biological and Industrial Relevance: Compounds like 2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline () incorporate piperazine, a moiety frequently used to improve solubility and binding affinity in CNS-targeting drugs.
Analytical Characterization :
- LCMS and HPLC () are critical for confirming molecular weights and purity. The target compound’s lower molecular weight (~233.5 g/mol) compared to trifluoromethyl analogs (~325 g/mol) may influence chromatographic retention times.
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